molecular formula C44H92NO10P B13890924 2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

Cat. No.: B13890924
M. Wt: 826.2 g/mol
InChI Key: VHRFFOPIZMXKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid compound commonly used in the formation of liposomes and lipid nanoparticles. It is a derivative of phosphatidylcholine, featuring two stearic acid chains attached to the glycerol backbone. This compound is known for its stability and biocompatibility, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of sn-glycero-3-phosphocholine with stearic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, 1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is produced using large-scale esterification processes. The compound is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality . The final product is often stored under nitrogen to prevent oxidation and degradation.

Chemical Reactions Analysis

Types of Reactions

1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of stearic acid and sn-glycero-3-phosphocholine .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Oxidation: Oxygen, light, or oxidizing agents

Major Products Formed

    Hydrolysis: Stearic acid, sn-glycero-3-phosphocholine

    Oxidation: Oxidized phospholipid derivatives

Scientific Research Applications

1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its long, saturated stearic acid chains, which confer high stability and low permeability to the liposomes it forms. This makes it particularly suitable for applications requiring prolonged stability and controlled release of encapsulated molecules .

Properties

Molecular Formula

C44H92NO10P

Molecular Weight

826.2 g/mol

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

InChI

InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2

InChI Key

VHRFFOPIZMXKSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.